Cas no 1323966-43-3 (2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide)
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-methyl-4-(trifluoromethyl)benzamide
- 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide
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- Inchi: 1S/C9H7F4NO/c1-4-2-5(8(14)15)7(10)3-6(4)9(11,12)13/h2-3H,1H3,(H2,14,15)
- InChI Key: YHTYNOXDHGBXMS-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C(C)=CC=1C(N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 253
- XLogP3: 2.1
- Topological Polar Surface Area: 43.1
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F108085-250mg |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 250mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F108085-500mg |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 500mg |
$ 385.00 | 2022-06-05 | ||
| Apollo Scientific | PC302459-1g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 98% | 1g |
£195.00 | 2025-02-21 | |
| Apollo Scientific | PC302459-5g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 98% | 5g |
£595.00 | 2025-02-21 | |
| Chemenu | CM319617-5g |
2-Fluoro-5-Methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 95% | 5g |
$581 | 2024-08-02 | |
| 1PlusChem | 1P009J4M-1g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 1g |
$311.00 | 2023-12-22 | ||
| 1PlusChem | 1P009J4M-5g |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 5g |
$902.00 | 2023-12-22 | ||
| A2B Chem LLC | AE43894-1g |
2-Fluoro-5-Methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 1g |
$320.00 | 2024-04-20 | ||
| A2B Chem LLC | AE43894-5g |
2-Fluoro-5-Methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 5g |
$894.00 | 2024-04-20 | ||
| Crysdot LLC | CD12153750-5g |
2-Fluoro-5-Methyl-4-(trifluoromethyl)benzamide |
1323966-43-3 | 95+% | 5g |
$615 | 2024-07-23 |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide
Introduction to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide (CAS No. 1323966-43-3)
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide, with the CAS number 1323966-43-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of fluorinated benzamides, which are known for their robust chemical stability and diverse biological activities.
The molecular formula of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide is C10H8F4NO2, and its molecular weight is approximately 240.17 g/mol. The presence of a trifluoromethyl group and a fluorine atom in the benzene ring imparts distinct electronic and steric properties to this compound, making it an interesting candidate for various chemical and biological studies.
In the realm of pharmaceutical research, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that fluorinated benzamides can exhibit potent activity against various targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of fluorinated benzamides, including 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide, demonstrated significant inhibitory activity against a specific enzyme involved in cancer progression. This finding highlights the potential of this compound as a starting point for the development of novel therapeutic agents.
Beyond its pharmaceutical applications, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide has also been investigated for its use in materials science. The unique electronic properties of fluorinated compounds make them valuable for applications in organic electronics and photovoltaic materials. A study published in the Journal of Materials Chemistry C in 2020 explored the use of fluorinated benzamides as electron acceptors in organic solar cells. The results indicated that compounds like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide could enhance the efficiency and stability of these devices, opening new avenues for their commercialization.
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide typically involves multistep processes, including the introduction of fluorine atoms and trifluoromethyl groups onto the benzene ring. One common synthetic route involves the reaction of 4-trifluoromethylbenzoic acid with an appropriate amine, followed by selective fluorination and methylation steps. The choice of reagents and reaction conditions is crucial for achieving high yields and purity levels, which are essential for both research and industrial applications.
In terms of safety and handling, while 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide is not classified as a hazardous material, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be used to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
The future prospects for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide are promising. Ongoing research continues to uncover new applications and optimize existing ones. For example, recent advancements in computational chemistry have enabled more accurate predictions of the compound's behavior in different environments, facilitating its use in both academic and industrial settings. Furthermore, collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation and expand the scope of applications for this versatile compound.
In conclusion, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide (CAS No. 1323966-43-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development, paving the way for new discoveries and innovations in pharmaceuticals, materials science, and beyond.
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